molecular formula C5H3BrN4 B1377282 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 63744-29-6

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1377282
CAS No.: 63744-29-6
M. Wt: 199.01 g/mol
InChI Key: CTDOUHOODJJYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in cellular signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which further influences biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can modulate gene expression by influencing transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its function and downstream signaling pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s overall impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance . The compound can also affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthesis . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, it can accumulate in the cytoplasm and mitochondria, affecting cellular metabolism and energy production . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further modulating its effects.

Properties

IUPAC Name

5-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDOUHOODJJYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857651
Record name 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-29-6
Record name 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
Reactant of Route 3
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
Reactant of Route 4
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
Reactant of Route 5
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.